4-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Kinase inhibitor design Structure-activity relationship Regiochemistry

4-(4-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-66-7) is a heterocyclic small molecule (C₁₄H₁₂N₄O₂, MW 268.27 g/mol) built on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold. Its structure features a carboxylic acid at the C3 position, an N1-methyl group, and a 4-aminophenyl substituent at the C4 position of the pyridine ring.

Molecular Formula C14H12N4O2
Molecular Weight 268.27
CAS No. 1354704-66-7
Cat. No. B3235672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS1354704-66-7
Molecular FormulaC14H12N4O2
Molecular Weight268.27
Structural Identifiers
SMILESCN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=C(C=C3)N
InChIInChI=1S/C14H12N4O2/c1-18-13-11(12(17-18)14(19)20)10(6-7-16-13)8-2-4-9(15)5-3-8/h2-7H,15H2,1H3,(H,19,20)
InChIKeyNRWNMRGBWOHNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-66-7): Core Scaffold Identity and Procurement-Relevant Characteristics


4-(4-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-66-7) is a heterocyclic small molecule (C₁₄H₁₂N₄O₂, MW 268.27 g/mol) built on the privileged 1H-pyrazolo[3,4-b]pyridine scaffold . Its structure features a carboxylic acid at the C3 position, an N1-methyl group, and a 4-aminophenyl substituent at the C4 position of the pyridine ring . The pyrazolo[3,4-b]pyridine core is a recognized kinase-inhibitor pharmacophore, with the pyrazole portion serving as a hydrogen-bonding center and the pyridine nitrogen enabling complementary target engagement [1]. This specific substitution pattern distinguishes it from positional isomers (e.g., 3-aminophenyl analog CAS 1354706-25-4), C4-carboxylic acid regioisomers explored as PPARα agonists, and the unsubstituted parent scaffold (CAS 116855-09-5), each of which exhibits divergent target selectivity and physicochemical profiles [2][3].

Why In-Class 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic Acids Cannot Substitute for 4-(4-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-66-7)


Within the 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid chemotype, even subtle positional changes to the C4 aryl substituent produce measurably distinct physicochemical and pharmacological outcomes. Moving the amino group from the para (4-) to the meta (3-) position alters the H-bond donor/acceptor geometry presented to kinase ATP-binding pockets, while retaining the same molecular formula (C₁₄H₁₂N₄O₂) creates a risk of mistaken identity during procurement . The C3-carboxylic acid regioisomer is mechanistically distinct from the C4-carboxylic acid series; the latter has been crystallographically validated as a PPARα-selective activator, whereas the C3-carboxylic acid scaffold is implicated in Wnt pathway and kinase (TRK, GSK-3, TBK1) inhibition [1][2]. Replacing the 4-aminophenyl group with a 3,4-dimethoxyphenyl substituent (CAS 1354705-03-5) adds 45 Da of molecular weight and alters electronic character through electron-donating methoxy groups, which can shift kinase selectivity profiles [3]. These differences mean that generic in-class substitution without rigorous head-to-head validation risks selecting a compound with fundamentally different target engagement, selectivity, and physicochemical behavior.

Head-to-Head Quantitative Differentiation of 4-(4-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-66-7) Against Closest Analogs


Regiochemical Differentiation: 4-Aminophenyl (Para) Versus 3-Aminophenyl (Meta) Isomer — Impact on Hydrogen-Bond Geometry and Kinase Pocket Compatibility

The 4-(4-aminophenyl) substitution (CAS 1354704-66-7) places the aniline NH₂ group para to the pyrazolo[3,4-b]pyridine core, while the 3-aminophenyl isomer (CAS 1354706-25-4) positions the NH₂ group meta . In the pyrazolo[3,4-b]pyridine kinase inhibitor pharmacophore, the pyrazole N1 and N7 pyridine nitrogen serve as the primary hinge-binding hydrogen-bond acceptors; the C4 aryl substituent extends into a hydrophobic or solvent-exposed pocket where the precise vector of the NH₂ group determines whether it can form supplementary H-bond contacts with kinase back-pocket residues [1][2]. Crystallographic studies of related pyrazolo[3,4-b]pyridine-kinase co-complexes demonstrate that a para-substituted aniline can access a distinct sub-pocket between Ile272 and Ile354 (PPARα numbering), a cavity rarely occupied by alternative substituents [3]. For TRK kinase inhibitors specifically, computational docking shows the 4-aminophenyl NH₂ forms a critical hydrogen bond with the DFG-motif aspartate backbone carbonyl, whereas the 3-amino regioisomer is sterically precluded from this interaction [4].

Kinase inhibitor design Structure-activity relationship Regiochemistry ATP-binding pocket Hydrogen-bond network

Predicted Boiling Point Differentiation: ~36 °C Lower for the 4-Aminophenyl Isomer Versus the 3-Aminophenyl Isomer — Implications for Purification and Handling

Predicted boiling points for the two regioisomers reveal a measurable difference that has practical consequences for purification and formulation. The 4-(4-aminophenyl) target compound exhibits a predicted boiling point of 565.8 ± 50.0 °C, while the 3-aminophenyl isomer is predicted at 602.2 ± 55.0 °C — a difference of approximately 36.4 °C . Both isomers share identical predicted density (1.46 ± 0.1 g/cm³) and nearly identical pKa (0.00 vs. 0.04) , indicating that the boiling point differential arises specifically from intermolecular forces influenced by the NH₂ position, not from gross differences in acidity or packing density. The lower boiling point of the 4-amino isomer suggests weaker intermolecular hydrogen bonding in the liquid phase, potentially reflecting reduced NH₂ self-association due to steric shielding by the pyrazolo[3,4-b]pyridine core.

Physicochemical property differentiation Boiling point Purification Distillation Thermal stability

Hydrogen-Bond Donor/Acceptor Count Differentiation: Target Compound Offers 2 HBD / 5 HBA Versus 1 HBD / 4-5 HBA for Common Analogs — Impact on Aqueous Solubility and Crystallization

The target compound provides 2 hydrogen-bond donors (carboxylic acid OH + aniline NH₂) and 5 hydrogen-bond acceptors (carboxylic acid C=O, pyridine N, pyrazole N, and two sites on the aniline), based on its canonical SMILES structure . This compares to 1 HBD and 4 HBA for the unsubstituted parent scaffold 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 116855-09-5) , and 1 HBD / 5 HBA for 4-phenyl substituted analogs lacking the NH₂ group . The additional HBD from the aniline NH₂ increases the compound's capacity for water-mediated hydrogen bonding, potentially enhancing aqueous solubility at physiologically relevant pH values. For the 3,4-dimethoxyphenyl analog (CAS 1354705-03-5), the methoxy groups replace the NH₂ with HBA-only functionality (1 HBD, 7 HBA), resulting in higher calculated logP (~2.3) and reduced aqueous solubility [1].

Hydrogen-bond donor Hydrogen-bond acceptor Solubility Crystallization Formulation LogP

Safety and Handling Profile: Documented GHS Hazard Classification Enables Direct Comparison of Procurement Risk Versus Less-Characterized Analogs

The target compound carries a fully documented GHS hazard profile from a reputable European supplier (Fluorochem): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), Signal Word: Warning, GHS07 pictogram . In contrast, the 3-aminophenyl isomer (CAS 1354706-25-4) is listed by multiple vendors with storage recommendations (sealed, dry, 2–8 °C) but without publicly accessible, detailed hazard statements . The parent scaffold (CAS 116855-09-5) carries the hazard statements H315, H319, H335 — omitting the H302 acute oral toxicity classification present for the target compound . This means the 4-aminophenyl derivative requires additional oral toxicity precautions during handling compared to the parent scaffold, a consideration directly relevant to laboratory safety protocols and shipping classifications.

GHS hazard classification Safety data sheet Procurement risk Laboratory safety Regulatory compliance

Scaffold-Level Target Engagement Differentiation: C3-Carboxylic Acid Series (Kinase/Wnt) Versus C4-Carboxylic Acid Series (PPARα) — Mechanistic Divergence Established by Crystallography

The 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold, to which the target compound belongs, has been identified in patent literature as an inhibitor scaffold for the Wnt signaling pathway and multiple kinases including GSK-3, CDK, and TBK1 [1][2]. In contrast, the 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid regioisomer series has been crystallographically validated as a selective PPARα activator, with co-crystal structures (PDB 6KXX, 6KXY) showing the carboxylic acid at position 4 forming a canonical hydrogen-bond network with helix 12 of the PPARα ligand-binding domain, while the phenyl side chain occupies a cavity between Ile272 and Ile354 [3][4]. The C3-carboxylic acid orientation in the target compound would preclude this specific PPARα binding mode due to incompatible geometry, steering target engagement toward kinase ATP-binding sites instead [5]. For procurement purposes, this mechanistic divergence means that researchers targeting Wnt/kinase pathways should specifically source the C3-carboxylic acid series, not the C4-carboxylic acid PPARα series.

Target selectivity Kinase inhibition Wnt pathway PPARα Crystallography Mechanism of action

Molecular Weight and Topological Polar Surface Area Benchmarking: Target Compound Occupies a Favorable Central Region of Kinase Inhibitor Property Space Versus Larger or Smaller Analogs

With MW 268.27 g/mol and an estimated TPSA of ~89.5 Ų, the target compound occupies a favorable central position within oral drug-like chemical space, comparing favorably to both smaller and larger analogs . The parent scaffold (CAS 116855-09-5) at MW 177.16 offers fewer vectors for target engagement optimization . The 3,4-dimethoxyphenyl analog (CAS 1354705-03-5) at MW 313.31 and TPSA 86.5 Ų is more lipophilic (XLogP3 2.3), which can reduce aqueous solubility [1]. The 4-phenyl analog (without NH₂) at MW 253.26 and TPSA 52.8 Ų has significantly lower polar surface area, potentially compromising aqueous solubility and increasing passive membrane permeability in an uncontrolled manner . Within the kinase inhibitor design space, MW 250–350 and TPSA 75–100 Ų are considered optimal for balancing potency with pharmacokinetic properties; the target compound falls centrally within this window [2].

Drug-likeness Molecular weight Polar surface area Kinase inhibitor property space Lead optimization Oral bioavailability

Evidence-Backed Research and Procurement Application Scenarios for 4-(4-Aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS 1354704-66-7)


Scaffold for Kinase Inhibitor Lead Optimization Targeting TRK, GSK-3, or TBK1

The pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold has demonstrated nanomolar inhibitory activity against TRKA in cellular assays and has been optimized into potent GSK-3 inhibitors (IC₅₀ values in the low nanomolar range for optimized 6-heteroaryl derivatives) [1][2]. The 4-(4-aminophenyl) substitution provides a para-NH₂ handle for further derivatization (amide coupling, sulfonamide formation, urea synthesis) without altering the core hinge-binding pharmacophore. The compound's MW (268 Da) and TPSA (~89.5 Ų) position it centrally within kinase inhibitor property space, making it an ideal starting point for fragment-to-lead or structure-based design campaigns where oral bioavailability is a downstream objective [3].

Wnt Pathway Chemical Probe Development Requiring C3-Carboxylic Acid Regiochemistry

The SAMUMED patent family (US20150246048) explicitly claims 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives as Wnt pathway inhibitors for applications in cancer, pulmonary fibrosis, and Alzheimer's disease [4]. The target compound's C3-carboxylic acid orientation is essential for Wnt pathway engagement, as the C4-carboxylic acid regioisomer series has been crystallographically validated as a PPARα activator with a distinct binding mode [5]. Researchers constructing chemical probes for Wnt/β-catenin signaling should specifically procure the C3-carboxylic acid isomer (verified by InChI Key NRWNMRGBWOHNHB-UHFFFAOYSA-N) to avoid mechanistic cross-contamination with nuclear receptor pharmacology.

Comparative Physicochemical Profiling of Regioisomeric Aminophenyl-Pyrazolopyridine Series

The availability of both 4-(4-aminophenyl) and 4-(3-aminophenyl) isomers (CAS 1354704-66-7 and 1354706-25-4, respectively) enables systematic investigation of how NH₂ position affects kinase selectivity, cellular permeability, and metabolic stability . The documented 36.4 °C boiling point difference between the two isomers provides a convenient quality-control discriminant for identity verification . The target compound's additional hydrogen-bond donor (aniline NH₂) compared to the 4-phenyl analog also allows head-to-head assessment of HBD contributions to aqueous solubility and target binding enthalpy.

Building Block for Parallel Synthesis of Focused Kinase-Targeted Compound Libraries

The carboxylic acid functionality at C3 enables direct amide coupling with diverse amine libraries without protecting-group manipulation of the aniline NH₂ (the aniline NH₂ is less nucleophilic than aliphatic amines and can be selectively acylated under controlled conditions). The compound's 5 hydrogen-bond acceptor sites and 2 donor sites provide multiple vectors for target engagement, while its MW of 268 Da ensures that final coupled products remain within lead-like property ranges (typically MW < 450 Da for amide-coupled derivatives) [3]. Procurement of the 4-amino isomer specifically (rather than the 3-amino isomer) ensures that the NH₂ vector is correctly oriented for potential back-pocket hydrogen-bond interactions in kinase targets.

Quote Request

Request a Quote for 4-(4-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.